2-(Bromomethyl)benzo[d]oxazole-5-carboxamide
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Overview
Description
2-(Bromomethyl)benzo[d]oxazole-5-carboxamide is a chemical compound with the molecular formula C8H6BrNO. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-carboxamide typically involves the bromination of benzo[d]oxazole derivatives. One common method includes the reaction of benzo[d]oxazole with bromomethyl reagents under controlled conditions . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
2-(Bromomethyl)benzo[d]oxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Benzoxazole derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Bromomethyl)benzo[d]oxazole-5-carboxamide can be compared with other benzoxazole derivatives, such as:
2-Methoxybenzo[d]oxazole: Known for its antifungal activity.
2-Ethoxybenzo[d]oxazole: Exhibits antibacterial properties.
2-Chloromethylbenzo[d]oxazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific bromomethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-4-8-12-6-3-5(9(11)13)1-2-7(6)14-8/h1-3H,4H2,(H2,11,13) |
InChI Key |
JVKMCESZAHORNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(O2)CBr |
Origin of Product |
United States |
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